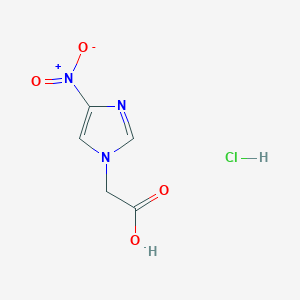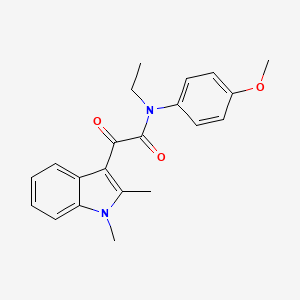![molecular formula C13H22N2O4S2 B2841253 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide CAS No. 915929-37-2](/img/structure/B2841253.png)
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms . They are widely used in medicinal chemistry due to their biological activities .
Molecular Structure Analysis
The compound contains a sulfonyl group (-SO2-) and an amino group (-NH2), both of which can participate in hydrogen bonding, affecting its physical and chemical properties .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfonamides are stable under normal conditions but can decompose under extreme conditions .科学的研究の応用
Structure-Activity Relationship in Anticancer Agents
Research on analogs of 2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide has shown their potential as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, which is a promising target for anticancer therapy. Studies on the structure-activity relationships of these compounds highlight the importance of specific structural motifs for enhancing pharmacological properties and development as cancer therapeutics (J. Mun et al., 2012).
Antimicrobial Activity
A series of compounds related to this compound were synthesized and evaluated for their antibacterial activity. The research demonstrated that certain derivatives possess significant antimicrobial properties, suggesting potential applications in combating bacterial infections (M. Ghorab et al., 2017).
DNA Interaction and Anticancer Activity
Studies on mixed-ligand copper(II)-sulfonamide complexes have shown that derivatives of this compound can bind to DNA and exhibit significant anticancer activity. The research highlights the role of the sulfonamide derivative in modulating interactions with DNA, which is crucial for developing new anticancer drugs (M. González-Álvarez et al., 2013).
Inhibition of Phospholipase A2
Derivatives of this compound have been explored as inhibitors of membrane-bound phospholipase A2, an enzyme involved in inflammatory processes. This research suggests potential therapeutic applications of these compounds in treating conditions associated with excessive phospholipase A2 activity (H. Oinuma et al., 1991).
Lipoxygenase Inhibition and Antibacterial Effects
A study on sulfonamides bearing a 1,4-benzodioxin ring, related to this compound, revealed their potential as antibacterial agents and lipoxygenase inhibitors. These findings open up possibilities for the use of these compounds in treating inflammatory diseases and infections (M. Abbasi et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dimethyl-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)12-8-7-10(3)13(11(12)4)15(5)20(6,16)17/h7-9,14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWQQFNBUYGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

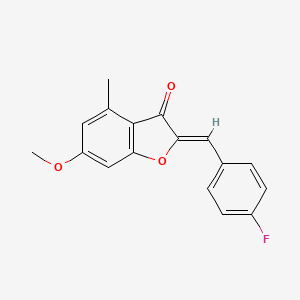
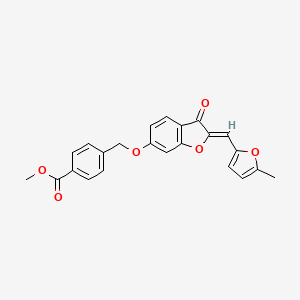
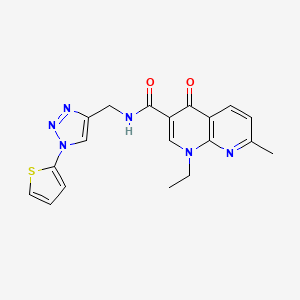
![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)
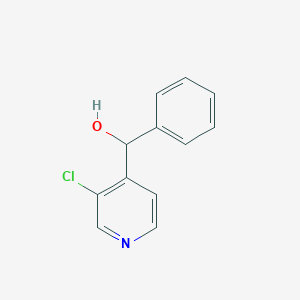
![2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2841181.png)
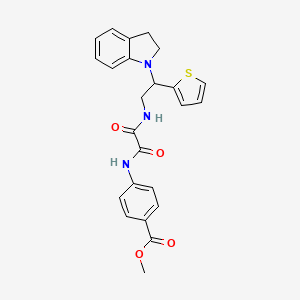
![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)
![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)
![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)
